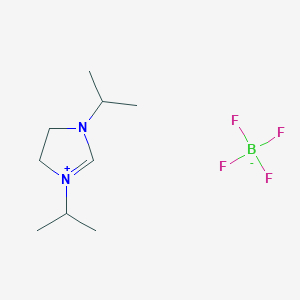

1,3-Diisopropylimidazolinium tetrafluoroborate

Vue d'ensemble

Description

1,3-Diisopropylimidazolinium tetrafluoroborate is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. Ionic liquids are known for their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. They are often used as solvents or catalysts in various chemical reactions and processes.

Synthesis Analysis

The synthesis of imidazolium tetrafluoroborate salts, including those with diisopropyl groups, can be achieved through a solvent-free approach, which is considered to be greener and more efficient than previous methods. This approach involves the preparation of diimines as precursors, which then react to form the desired imidazolium salts in better yields and cleaner conditions .

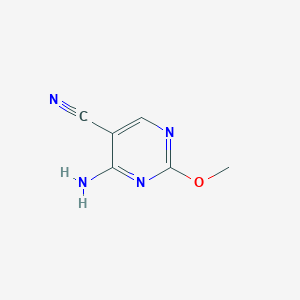

Molecular Structure Analysis

Imidazolium salts, such as 1,3-diisopropylimidazolinium tetrafluoroborate, typically exhibit an extended network of hydrogen-bonded cations and anions in the solid state. This network involves each cation being surrounded by at least three anions and vice versa, forming a polymeric supramolecular structure through hydrogen bonds .

Chemical Reactions Analysis

Imidazolium tetrafluoroborate salts have been used as phase-transfer catalysts in various chemical reactions, including solid base-promoted cross-aldol condensations. These catalysts have demonstrated the ability to retain their catalytic activity over several reaction cycles, making them valuable for multiphase reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolium tetrafluoroborate salts are influenced by the nature of their cations and anions. For instance, the interactions between 1,3-dialkylimidazolium cations and tetrafluoroborate anions have been studied in both the solid state and in solution. In solution, especially in solvents with low dielectric constants, the supramolecular structural organization observed in the solid state is largely maintained. This characteristic contributes to the nanostructured nature of mixtures containing imidazolium ionic liquids .

Furthermore, the thermodynamic properties of these salts can be analyzed through computational methods such as DFT studies, which help in understanding the stability and reactivity of the ion pairs formed by these ionic liquids .

Applications De Recherche Scientifique

Supramolecular Aggregates

This compound forms supramolecular aggregates in solution, contributing to the understanding of the interactions between 1,3-dialkylimidazolium cations and noncoordinating anions. These interactions have implications in the study of ionic liquids and nanostructured materials (Consorti et al., 2005).

Catalysts in Chemical Synthesis

It has been used in the synthesis of palladium(II) complexes, which are active catalysts for C−C and C−N bond formation reactions, important in organic chemistry (Dastgir et al., 2010).

Lubrication

In the field of tribology, 1,3-diisopropylimidazolinium tetrafluoroborate shows promise as a lubricant for various material contacts, demonstrating excellent friction reduction and antiwear performance (Ye et al., 2001).

Ionic Liquids in Aromatic Mixtures

The compound forms liquid clathrates when mixed with aromatic hydrocarbons, indicating potential applications in the formation of inclusion compounds and in the field of green chemistry (Holbrey et al., 2003).

N-Heterocyclic Carbene Precursors

1,3-Diisopropylimidazolinium tetrafluoroborate serves as a precursor in the synthesis of N-heterocyclic carbenes, which are versatile ligands in catalysis (Hans et al., 2015).

Green Chemistry Applications

Its synthesis method has been optimized for better yield, cleaner production, and faster reaction times, contributing to environmentally friendly chemical processes (Ikhile et al., 2011).

Phase-Transfer Catalysts

This compound has been used as a phase-transfer catalyst in multiphase reactions, retaining catalytic activity over several reaction cycles, which is significant in industrial chemical processes (Kryshtal et al., 2005).

Corrosion Inhibition

It has shown effectiveness as a corrosion inhibitor for carbon steel, which is important in industrial applications to enhance material longevity (Deyab et al., 2017).

Electrochemical Studies

The electrochemical properties of this compound have been studied, contributing to its potential application in batteries and energy storage (Suarez et al., 1997).

Biomedical Applications

It has been used in the synthesis of multifunctional nanoparticles for biomedical applications, showing potential as optical biolabels and contrast agents for magnetic resonance imaging (Rodriguez-Liviano et al., 2013).

Safety And Hazards

1,3-Diisopropylimidazolinium tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dusts or mists, not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Propriétés

IUPAC Name |

1,3-di(propan-2-yl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h7-9H,5-6H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUAIISBFNRJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)N1CC[N+](=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diisopropylimidazolinium tetrafluoroborate | |

CAS RN |

137581-18-1 | |

| Record name | 1,3-Diisopropylimidazolinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)